molecular formula C18H15ClN2O2S B2432065 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 895110-67-5

3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2432065
CAS No.: 895110-67-5
M. Wt: 358.84
InChI Key: PZAMKQFDXVCQRL-UHFFFAOYSA-N
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Description

3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one is a synthetic organic compound that features a pyrazinone core substituted with a 4-chlorobenzylthio group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-Chlorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with 4-chlorobenzylthiol.

    Attachment of the 4-Methoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halides, thiols, and amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug development.

    Medicine: The compound could be explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine
  • 2-(1-(Thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
  • 2-((5-(Aminomethyl)-4-isopropyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-ol hydrochloride

Uniqueness

3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazinone core with a 4-chlorobenzylthio and a 4-methoxyphenyl group sets it apart from other similar compounds, potentially leading to unique applications and effects.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-23-16-8-6-15(7-9-16)21-11-10-20-17(18(21)22)24-12-13-2-4-14(19)5-3-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAMKQFDXVCQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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